

Steroid sulfatase-IN-4 comparison with dual aromatase-sulfatase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Steroid sulfatase-IN-4

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Quantitative Comparison of Dual Aromatase-Steroid Sulfatase Inhibitors

The following table summarizes experimental data for key DASIs, showing their inhibitory activity (IC50 values) against both Aromatase (Arom) and Steroid Sulfatase (STS) enzymes. Lower IC50 values indicate greater potency.

Compound / Identifier	Aromatase IC50 (nM)	STS IC50 (nM)	Key Features / Chemical Class
14 [1]	0.015 (15 pM)	0.83 (830 pM)	Hybrid structure; picomolar potency
15 [1]	0.018 (18 pM)	0.13 (130 pM)	Hybrid structure; picomolar potency
19b [2]	137	48	Benzofuran ketone sulfamate; 4-chloro derivative
19e [2]	35	164	Benzofuran ketone sulfamate; 4-methoxy derivative
3 [1]	0.82	39	4-((4-bromobenzyl)-[1,2,4]-triazol-4-ylamino)benzotrile-based

Compound / Identifier	Aromatase IC50 (nM)	STS IC50 (nM)	Key Features / Chemical Class
9 [1]	0.50	5.50	Biphenyl-based
2 [1]	100	277	Early generation DASi
Irosustat (STS-only) [3] [4]	Not Applicable	~0.056 - 350 (varies by assay)	Clinical STS benchmark; non-steroidal, sulfamate-based

Experimental Protocols for Key Data

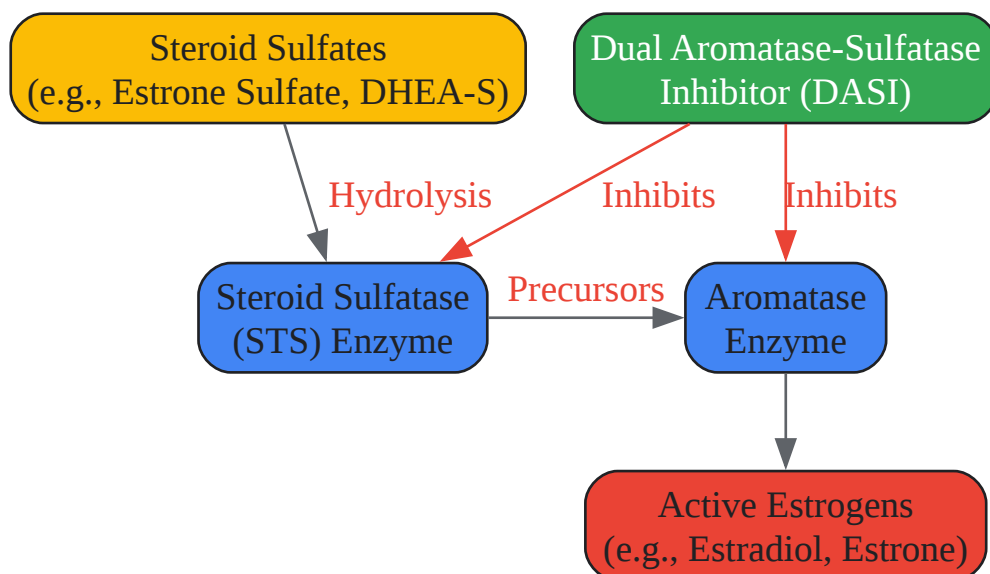
The potency data for the most active compounds primarily comes from cell-based assays. Here are the detailed methodologies:

- **For Compounds 14 & 15 [1]:** The **in vitro inhibition of STS and aromatase activity** was assessed using JEG-3 human choriocarcinoma cells. These cells constitutively express high levels of both enzymes. The extent of enzyme inhibition produced by the sulfamoylated compounds was measured and reported as IC50 values.
- **For Compounds 19b & 19e [2]:** The experimental details for the benzofuran-derived sulfamates are described in the source publication. The reported IC50 values are results from assays designed to evaluate dual inhibitory activity.

The Rationale Behind Dual Inhibition

Dual inhibitors are designed to block two crucial pathways in estrogen synthesis simultaneously, a strategy that may lead to more comprehensive estrogen deprivation in hormone-dependent cancers and overcome limitations of single-target therapies [1] [4].

The diagram below illustrates how DASIs achieve this dual blockade and the experimental workflow for their evaluation.



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